An In-depth Technical Guide to the Mechanism of Action of NVG-291
An In-depth Technical Guide to the Mechanism of Action of NVG-291
Disclaimer: The information provided in this document pertains to the therapeutic candidate NVG-291 . Extensive research did not yield significant information on a compound designated "DB-3-291." It is highly probable that "DB-3-291" may be an internal, preclinical, or alternative identifier for NVG-291, a well-documented neuroreparative agent developed by NervGen Pharma. This guide therefore focuses on the comprehensive data available for NVG-291.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanism of action of NVG-291, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action
NVG-291 is a first-in-class therapeutic peptide designed to promote nervous system repair after injury or in the context of neurodegenerative disease.[1][2][3] It is a synthetic peptide mimetic of the intracellular wedge domain of the receptor protein tyrosine phosphatase sigma (PTPσ).[4][5] The primary mechanism of NVG-291 revolves around its ability to modulate the inhibitory signaling cascade initiated by Chondroitin Sulfate Proteoglycans (CSPGs) through the PTPσ receptor.[3][6]
Following injury to the central nervous system (CNS), a glial scar forms, which is rich in CSPGs.[3] These CSPGs create a chemical barrier that potently inhibits axonal regeneration and sprouting.[7][8] PTPσ, a receptor found on neurons, binds to these CSPGs, triggering an intracellular signaling cascade that leads to growth cone collapse and prevents neural repair.[3][7][9]
NVG-291 is designed to penetrate the cell membrane and bind to the intracellular domain of PTPσ.[5] This action is thought to disrupt the downstream signaling of the PTPσ receptor that is activated by CSPG binding, thereby relieving the inhibition of axonal growth.[6] By modulating this inhibitory pathway, NVG-291 promotes several key neuroreparative processes:
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Axonal Regeneration and Sprouting (Plasticity): By overcoming the inhibitory signals from CSPGs, NVG-291 allows for the regrowth of damaged axons and the sprouting of new neuronal connections.[10][11][12]
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Remyelination: NVG-291 has been shown to promote the remyelination of demyelinated axons, a crucial process for restoring nerve conduction.[11]
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Modulation of Microglial Activity: NVG-291 is believed to promote a non-inflammatory phenotype in microglia, the primary immune cells of the CNS, which can contribute to a more permissive environment for repair.[11]
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Autophagy Regulation: Recent findings suggest that PTPσ plays a role in regulating autophagic flux in the dystrophic growth cone. By modulating PTPσ, NVG-291 may influence this cellular self-cleaning process to support neuronal health and regeneration.[7][11]
The downstream signaling pathways affected by NVG-291's modulation of PTPσ include the activation of the Extracellular signal-regulated kinases (Erks) and cAMP response element-binding protein (CREB) signaling pathway, which are essential for axon growth.[9]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical studies evaluating the efficacy of NVG-291.
Table 1: Preclinical Efficacy of NVG-291-R (Rodent Analog) in Animal Models
| Animal Model | Outcome Measure | Treatment Group (NVG-291-R) | Control Group (Vehicle) | p-value | Reference |
| Spinal Cord Injury (Rat) | Bladder Function Score | Significant Improvement | No Significant Change | <0.05 | [13] |
| Ischemic Stroke (Mouse) | Cognitive Function (Novel Object Recognition) | Significant Improvement (even with treatment initiation 7 days post-stroke) | Deficits in Cognitive Function | <0.05 | [10][12] |
| Peripheral Nerve Injury (Rat) | Neuromuscular Function | Statistically Significant Improvements | Impaired Function | <0.05 | [14] |
| Blast-Induced Hearing Loss (Rat) | Hearing Restoration | Significant Restoration | Hearing Loss | <0.05 | [14] |
Table 2: Phase 1b/2a Clinical Trial (CONNECT-SCI) - Chronic Spinal Cord Injury Cohort
| Endpoint | Outcome Measure | NVG-291 Group (n=10) | Placebo Group (n=10) | p-value | Reference |
| Co-Primary Endpoint | Change in Normalized Motor Evoked Potentials (MEP) Amplitude | 3-fold increase in strength of motor connectivity | No significant change | 0.0155 | [1] |
| Secondary Endpoint | Change in GRASSP Quantitative Prehension Score (from baseline at week 12) | +3.7 | +0.4 | 0.1416 | [15] |
| Secondary Endpoint | % of subjects with ≥ 4 point improvement in GRASSP Quantitative Prehension Score | 50% | 10% | N/A | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of NVG-291's mechanism of action.
In Vitro CSPG Gradient Crossing Assay
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Objective: To assess the ability of NVG-291 to promote axon growth over an inhibitory CSPG substrate.
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Methodology:
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Culture dishes are coated with a gradient of aggrecan, a potent inhibitory CSPG, and laminin.
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Dorsal root ganglion (DRG) neurons are plated on these dishes.
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Cultures are treated with varying concentrations of Intracellular Sigma Peptide (ISP), the research name for the peptide that became NVG-291.[5]
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Axon extension across the CSPG gradient is visualized and quantified using immunofluorescence staining for neuronal markers (e.g., β-III tubulin).
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The extent of axon growth is compared between ISP-treated and control (vehicle-treated) cultures.[5]
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Animal Models of Spinal Cord Injury (SCI)
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Objective: To evaluate the in vivo efficacy of NVG-291 in promoting functional recovery after SCI.
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Methodology:
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A contusion or transection injury is induced in the spinal cord of rodents (rats or mice).
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Animals are administered daily subcutaneous injections of NVG-291-R (the rodent analog) or a vehicle control for a specified period (e.g., 7-8 weeks).[16]
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Functional recovery is assessed using standardized behavioral tests, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale, and measures of bladder function.[13]
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Electrophysiological assessments, such as motor evoked potentials (MEPs), are used to measure the connectivity of descending motor pathways.[16]
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Histological analysis of the spinal cord tissue is performed to assess axonal regeneration, sprouting, and remyelination using techniques like immunohistochemistry for specific markers (e.g., 5-HT for serotonergic axons, myelin basic protein for myelination).
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Electrophysiological Assessment of Motor Evoked Potentials (MEPs)
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Objective: To quantitatively measure the functional integrity of corticospinal tract pathways.
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Methodology:
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Transcranial magnetic stimulation (TMS) is applied over the motor cortex to stimulate corticospinal neurons.
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Surface electrodes are placed on a target muscle (e.g., first dorsal interosseus in the hand for human trials) to record the resulting electrical activity (the MEP).
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The amplitude of the MEP is measured as an indicator of the strength of the connection between the brain and the muscle.
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Changes in MEP amplitude are compared between baseline and post-treatment time points to assess the effect of NVG-291 on motor connectivity.[1][16]
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Mandatory Visualizations
Signaling Pathway of PTPσ Inhibition by NVG-291
References
- 1. neurologylive.com [neurologylive.com]
- 2. nervgen.com [nervgen.com]
- 3. Loading … - Wings for Life [wingsforlife.com]
- 4. Modulation of Receptor Protein Tyrosine Phosphatase Sigma Increases Chondroitin Sulfate Proteoglycan Degradation through Cathepsin B Secretion to Enhance Axon Outgrowth | Journal of Neuroscience [jneurosci.org]
- 5. Modulation of the proteoglycan receptor PTPσ promotes recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Regulation of Autophagy by inhibitory CSPG interactions with Receptor PTPσ and its Impact on Plasticity and Regeneration after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ISP and PAP4 peptides promote motor functional recovery after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting proteoglycan receptor PTPσ restores sensory function after spinal cord dorsal root injury by activation of Erks/CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nervgen.com [nervgen.com]
- 11. nervgen.com [nervgen.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. nervgen.com [nervgen.com]
- 14. nervgen.com [nervgen.com]
- 15. nervgen.com [nervgen.com]
- 16. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
